molecular formula C19H21N5O4 B2870585 2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034395-40-7

2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2870585
CAS No.: 2034395-40-7
M. Wt: 383.408
InChI Key: LFVTUJBATMYEET-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. This molecule features a benzamide core, a 2,3,4-trimethoxyphenyl group, and a 1-methyl-1H-pyrazol-4-yl moiety linked via a pyrazine-methyl bridge. The pyrazole heterocycle is a privileged scaffold in pharmaceutical development, known for its diverse biological activities and presence in many therapeutic agents . Compounds containing the 1-methyl-1H-pyrazol-4-yl group have been investigated as key components in potent and selective kinase inhibitors, such as JAK1 and c-Met/Ron inhibitors, highlighting the structural motif's relevance in targeted cancer therapy . Similarly, the benzamide structure is a common pharmacophore in biologically active molecules. Researchers can utilize this reagent as a building block for synthesizing novel compound libraries or as a chemical intermediate in developing potential therapeutics. Its structure suggests potential applicability in probing enzyme targets like kinases. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-24-11-12(9-23-24)16-14(20-7-8-21-16)10-22-19(25)13-5-6-15(26-2)18(28-4)17(13)27-3/h5-9,11H,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVTUJBATMYEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with the trimethoxybenzamide moiety. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.

    Synthesis of the pyrazine ring: This often involves the condensation of diamines with diketones or other suitable precursors.

    Coupling reactions: The final step involves coupling the pyrazole and pyrazine intermediates with the trimethoxybenzamide using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Biological Research: It is used in studies exploring its antimicrobial, antiviral, and anti-inflammatory properties.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the pyrazole and pyrazine rings may interact with specific protein kinases, leading to the modulation of signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Structure Key Substituents Biological Activity Key References
Target Compound Benzamide 2,3,4-Trimethoxy, pyrazine-pyrazole Not explicitly stated (speculative: antineoplastic)
4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyrazin-2-yl)pyrimidin-2-yl]amino]benzamide Benzamide Trifluoromethyl, pyrimidine-pyrazine Antineoplastic (WHO-prequalified)
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide Benzamide Bis(trifluoromethyl), oxadiazole-pyrazine Synthetic intermediate (patent)
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide Benzamide 3,5-Dimethoxy, pyrazole Unspecified (structural analog)

Key Observations :

  • Trifluoromethyl vs. Trimethoxy Groups : Trifluoromethyl substituents (e.g., in and ) improve metabolic stability and lipophilicity, whereas trimethoxy groups may enhance solubility and polar interactions.
  • Heterocyclic Moieties: Pyrazine-pyrazole systems (target compound) vs. pyrimidine-pyrazine () or oxadiazole-pyrazine () influence binding specificity.
  • Positional Isomerism: The 2,3,4-trimethoxy pattern (target) vs.

Physicochemical Properties

  • Solubility : Trimethoxy groups (target) likely increase aqueous solubility compared to trifluoromethyl analogues (e.g., ).
  • Lipophilicity : LogP values for trifluoromethyl-containing compounds (e.g., ) are expected to be higher than the target due to hydrophobic CF₃ groups.
  • Stability : The pyrazine-pyrazole system may confer stability against oxidative degradation, similar to oxadiazole derivatives in .

Biological Activity

2,3,4-Trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O4C_{20}H_{22}N_{4}O_{4}, with a molecular weight of approximately 382.4 g/mol. The presence of multiple functional groups, including methoxy and pyrazole moieties, contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 49.85 µM to 72.4 µM, indicating effective growth inhibition in cancerous cells . The mechanism often involves apoptosis induction and cell cycle arrest at specific phases (G1 and G2/M), as seen in studies involving similar pyrazole derivatives.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-749.85Apoptosis induction
Compound BA54972.4Cell cycle arrest
Compound CNCI-H46055.0Autophagy without apoptosis

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. For example, compounds similar to this compound have shown the ability to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .

Case Study: Inhibition of Inflammatory Mediators
In a study assessing the anti-inflammatory effects of a series of pyrazole derivatives:

  • Findings : Compounds displayed significant inhibition of NO production in macrophage cell lines.
  • Concentration Range : Effective concentrations ranged from 10 µM to 100 µM.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Some pyrazole derivatives inhibit oncogenic kinases involved in cancer progression.
  • Cell Membrane Integrity : Studies suggest that certain derivatives disrupt bacterial cell membranes, leading to cell lysis .

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